molecular formula C8H7N3O2 B14496879 3-Methoxy-1,2,3-benzotriazin-4(3H)-one CAS No. 64908-55-0

3-Methoxy-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14496879
CAS No.: 64908-55-0
M. Wt: 177.16 g/mol
InChI Key: KVFSUOUXJVGAPE-UHFFFAOYSA-N
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Description

3-Methoxy-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methoxybenzohydrazide with nitrous acid, leading to the formation of the benzotriazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction to amines or other derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazinones.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Benzotriazin-4(3H)-one
  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one
  • 3-Ethoxy-1,2,3-benzotriazin-4(3H)-one

Uniqueness

3-Methoxy-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzotriazinones and potentially useful in specific applications.

Properties

IUPAC Name

3-methoxy-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSUOUXJVGAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493332
Record name 3-Methoxy-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64908-55-0
Record name 3-Methoxy-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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